molecular formula C8H14N2O2 B2663459 Decahydropyrido[2,3-f][1,4]oxazepin-5-one CAS No. 2089255-30-9

Decahydropyrido[2,3-f][1,4]oxazepin-5-one

Cat. No.: B2663459
CAS No.: 2089255-30-9
M. Wt: 170.212
InChI Key: WDTACVPORBBWHF-UHFFFAOYSA-N
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Description

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound with a unique structure that includes a fused pyridine and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydropyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Decahydropyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of decahydropyrido[2,3-f][1,4]oxazepin-5-one exhibit significant anticancer properties. A study focused on compounds derived from tetrahydro-4,1-benzoxazepine demonstrated their antiproliferative effects against the MCF-7 breast cancer cell line. Among these compounds, one exhibited an IC50 value of 0.67 µM, indicating potent activity against cancer cells .

HIV Treatment
Another promising application of this compound is in the treatment of human immunodeficiency virus (HIV). Patent literature suggests that certain derivatives of this compound have been developed as therapeutic agents for HIV infection . These compounds are designed to inhibit viral replication and improve patient outcomes.

Analytical Chemistry Applications

Stabilization of Volatile Aldehydes
this compound derivatives have been utilized as analytical standards for the stabilization of volatile aldehydes during air quality assessments. The compound's ability to form stable adducts with reactive aldehydes allows for accurate quantification in occupational exposure assessments . This application is particularly relevant in environments where volatile organic compounds pose health risks.

Materials Science Applications

Biocidal Properties
The compound also exhibits biocidal properties, which can be leveraged in materials science to prevent microbial growth on surfaces. Its effectiveness against algae and fungi makes it suitable for applications in coatings and preservatives for materials exposed to moisture . This application is crucial in industries such as marine construction and preservation of historical artifacts.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsIC50 = 0.67 µM against MCF-7 cells
HIV treatmentCompounds developed for inhibiting viral replication
Analytical ChemistryStabilization of volatile aldehydesEffective as analytical standards for air quality assessments
Materials ScienceBiocidal propertiesEffective against algae and fungi in coatings

Case Study 1: Anticancer Activity

A series of compounds based on this compound were synthesized and tested for their anticancer activity using cDNA microarray technology. The study highlighted the activation of apoptosis regulatory pathways as a mechanism through which these compounds exert their effects on cancer cell lines.

Case Study 2: Analytical Application

In a controlled study assessing occupational exposure to volatile aldehydes, researchers utilized derivatives of this compound to stabilize reactive aldehydes during sampling. The results indicated improved reliability in quantifying these compounds compared to traditional methods.

Mechanism of Action

The mechanism of action of Decahydropyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring fusion and the resulting chemical properties.

Biological Activity

Decahydropyrido[2,3-f][1,4]oxazepin-5-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their complex ring structures. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents, which can significantly influence its biological activity.

Biological Activity Overview

Research has shown that derivatives of oxazepin compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds with similar structures to this compound possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : These compounds have also been evaluated for their ability to inhibit the growth of multidrug-resistant bacteria.

The anticancer properties of this compound derivatives are primarily attributed to their ability to induce apoptosis in cancer cells. The mechanism involves:

  • Cell Cycle Arrest : Compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Case Studies and Data

A study evaluating the anticancer activity against A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited promising cytotoxicity. For example:

CompoundIC50 (µM)Description
Compound 1566More potent than control (cisplatin)
Compound 2125Highest anticancer activity with low toxicity on non-cancerous cells

These findings indicate that structural modifications can enhance the anticancer efficacy while minimizing toxicity to normal cells .

Resistance Mechanisms

The antimicrobial efficacy of this compound has been evaluated against various multidrug-resistant pathogens. Mechanisms include:

  • Disruption of Bacterial Cell Membrane : Leading to cell lysis.
  • Inhibition of Biofilm Formation : Reducing bacterial adherence and colonization.

Research Findings

In vitro studies have shown significant activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Comments
S. aureus0.78Effective against MRSA strains
E. coli0.50Inhibitory concentration comparable to standard antibiotics

The results suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties .

Properties

IUPAC Name

3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8-7-6(2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTACVPORBBWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)NCCO2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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